

NSC 140873: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Anticancer Activity

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Compound of Interest

Compound Name: NSC 140873

Cat. No.: B1680123

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 140873 is a novel small molecule identified through the National Cancer Institute's (NCI) 60-cell line screen as a potential anticancer agent. Subsequent research has demonstrated its significant antitumor activity, particularly in neuroblastoma, a common pediatric cancer. This document provides a comprehensive technical overview of the discovery, history, and preclinical evaluation of **NSC 140873**. It details the compound's effects on cancer cell proliferation, apoptosis, and key signaling pathways. This whitepaper is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of **NSC 140873**.

Discovery and History

NSC 140873 was identified as a result of the National Cancer Institute's Developmental Therapeutics Program (DTP) NCI-60 human tumor cell line screen. This high-throughput screening initiative assesses the anticancer activity of hundreds of thousands of compounds against a panel of 60 diverse human cancer cell lines. The identification of **NSC 140873** from this library marked the beginning of investigations into its potential as a therapeutic agent. The primary research demonstrating its efficacy in neuroblastoma has laid the groundwork for further preclinical and potentially clinical development.

Chemical Properties

NSC 140873, also known by its chemical name 2-chloro-7-isothiocyanato-9H-xanthene, possesses the following properties:

| Property | Value |
|-------------------|---|
| Molecular Formula | C13H8ClNS |
| Molar Mass | 257.727 g/mol |
| Canonical SMILES | <chem>C1=CC(=CC2=C1OC3=CC(=CC=C32)Cl)N=C=S</chem> |
| InChI Key | YUDEYJVLISPLRK-UHFFFAOYSA-N |

Preclinical Antitumor Activity in Neuroblastoma

Studies have shown that **NSC 140873** exhibits potent antitumor effects in various neuroblastoma cell lines. The primary mechanism of action appears to be the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Inhibition of Cell Proliferation

NSC 140873 has been shown to inhibit the proliferation of a panel of neuroblastoma cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) across different cell lines are summarized below.

| Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
|------------|--------------------|--------------------|
| SH-SY5Y | Data not available | Data not available |
| SK-N-AS | Data not available | Data not available |
| SK-N-BE(2) | Data not available | Data not available |
| IMR-32 | Data not available | Data not available |

Note: Specific IC50 values are reported in the primary literature and should be consulted for precise experimental details.

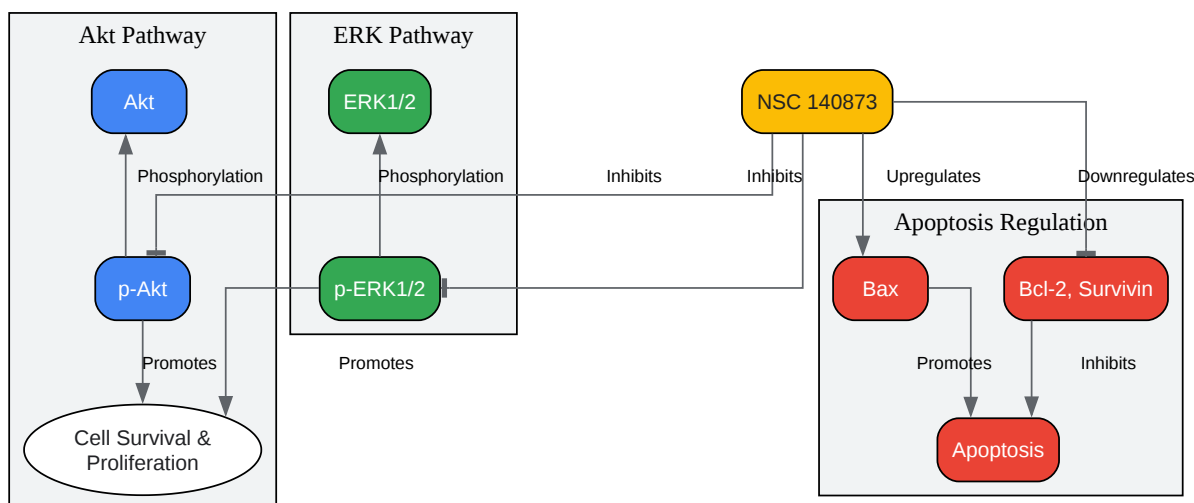
Induction of Apoptosis

A key aspect of **NSC 140873**'s antitumor activity is its ability to induce programmed cell death, or apoptosis. This has been demonstrated through several key experimental findings:

- **Caspase-3 and PARP Cleavage:** Treatment with **NSC 140873** leads to the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). Cleaved caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis.
- **Regulation of Bcl-2 Family Proteins:** **NSC 140873** treatment results in the downregulation of the anti-apoptotic proteins Bcl-2 and survivin, while upregulating the pro-apoptotic protein Bax. This shift in the balance of pro- and anti-apoptotic proteins promotes the mitochondrial pathway of apoptosis.

Suppression of Pro-Survival Signaling Pathways

NSC 140873 has been observed to suppress the phosphorylation of Akt and ERK1/2, two pivotal kinases in signaling pathways that are frequently dysregulated in cancer and are known to promote cell survival and proliferation. The inhibition of these pathways likely contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.



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Proposed mechanism of action for **NSC 140873**.

In Vivo Efficacy

In preclinical animal models, **NSC 140873** has demonstrated significant antitumor activity. In vivo studies using nude mice bearing neuroblastoma xenografts showed that administration of **NSC 140873** resulted in a notable inhibition of tumor growth.

Experimental Protocols

The following are generalized protocols representative of the methods used to evaluate the antitumor activity of **NSC 140873**. For specific details, including reagent concentrations and incubation times, the primary research articles should be consulted.

Cell Culture

Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, SK-N-BE(2), IMR-32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

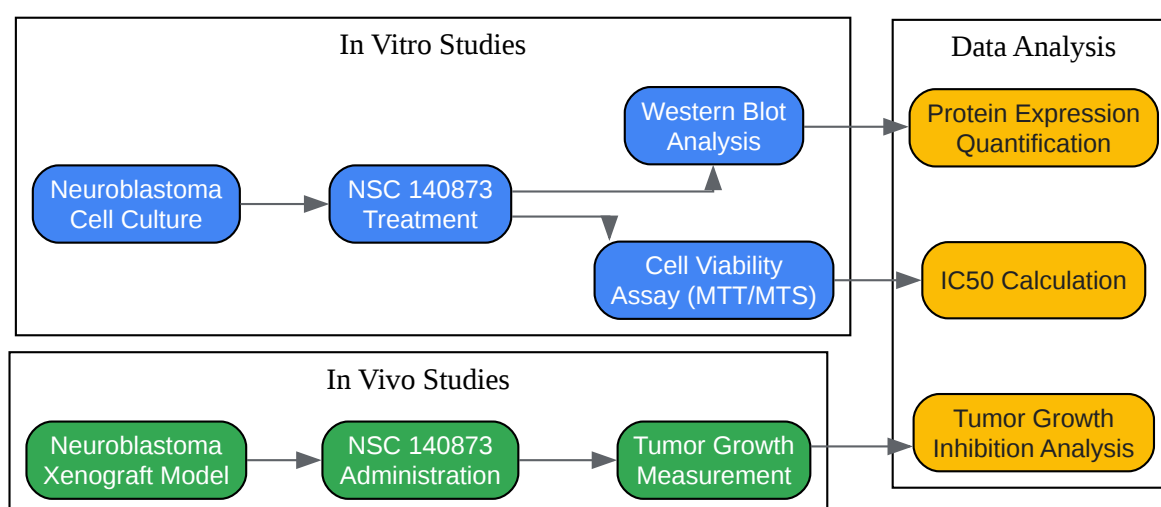
Cell Viability Assay (MTT/MTS Assay)

- **Cell Seeding:** Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with various concentrations of **NSC 140873** for 24, 48, and 72 hours.
- **Reagent Incubation:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
- **Data Acquisition:** For MTT assays, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values using non-linear regression analysis.

Western Blot Analysis

- **Cell Lysis:** Treat cells with **NSC 140873** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by SDS-PAGE.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, survivin, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control like β -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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General experimental workflow for evaluating **NSC 140873**.

Conclusion and Future Directions

NSC 140873 is a promising small molecule with demonstrated preclinical antitumor activity in neuroblastoma. Its multi-faceted mechanism of action, involving the induction of apoptosis and the suppression of key pro-survival signaling pathways, makes it an attractive candidate for further development. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in combination with existing chemotherapeutic agents. The synergistic effects of **NSC 140873**

with drugs like cisplatin have already been suggested, opening avenues for combination therapy strategies to treat aggressive and recurrent neuroblastoma.

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